molecular formula C10H8FNO3 B1306120 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 522615-28-7

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1306120
CAS No.: 522615-28-7
M. Wt: 209.17 g/mol
InChI Key: PBZBMHSUDXPYCP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring as a key step. One common method starts with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using an appropriate acid catalyst to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

In organic synthesis, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine:

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The fluorophenyl group can enhance the compound’s binding affinity to biological targets, while the oxazole ring can contribute to the molecule’s stability and bioavailability.

Industry:

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.

Comparison with Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylpropionic acid

Comparison:

Compared to these similar compounds, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring. This heterocyclic structure imparts distinct chemical and biological properties, such as increased stability and potential for diverse chemical transformations. The carboxylic acid group also provides additional reactivity, allowing for further functionalization and derivatization.

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBMHSUDXPYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522615-28-7
Record name 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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